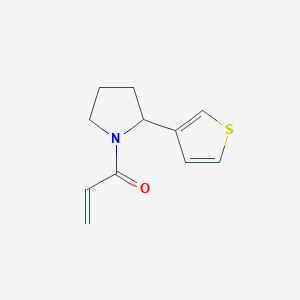
1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound featuring a thiophene ring, a pyrrolidine ring, and an enone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, known for its electron-rich properties, and the pyrrolidine ring, which can enhance biological activity, makes this compound a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Enone Formation: The final step involves the formation of the enone moiety through an aldol condensation reaction between the thiophene-substituted pyrrolidine and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways. The thiophene ring can enhance the compound’s ability to interact with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thiophen-2-ylpyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with the thiophene ring in a different position.
1-(2-Furylpyrrolidin-1-yl)prop-2-en-1-one: Contains a furan ring instead of a thiophene ring.
1-(2-Pyridylpyrrolidin-1-yl)prop-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-Thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The combination of the thiophene and pyrrolidine rings also provides a distinct set of interactions with biological targets, potentially leading to unique biological activities compared to similar compounds.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-(2-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h2,5,7-8,10H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWDVCRXKFMMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
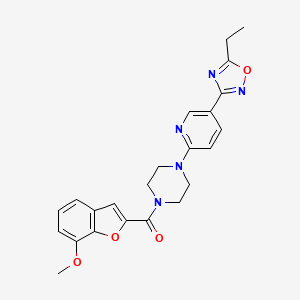
![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)
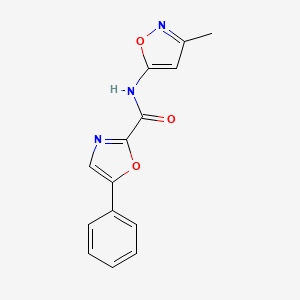
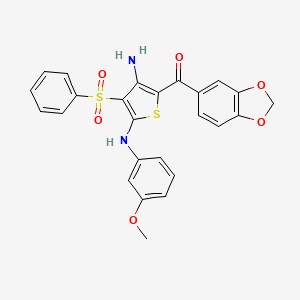
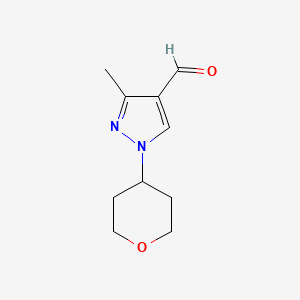
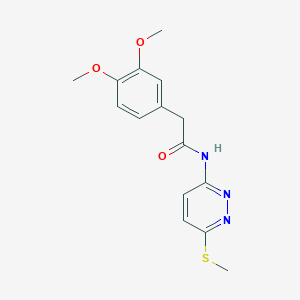
![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)
![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)
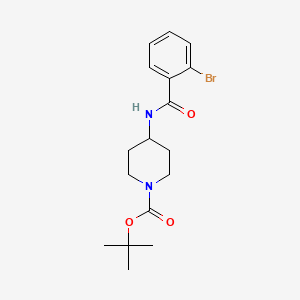
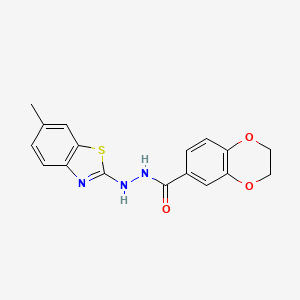
![1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2832328.png)
